Cas no 3848-36-0 (4-Chlorobenzaldehyde Oxime)
4-Chlorobenzaldehyde Oxime Chemical and Physical Properties
Names and Identifiers
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- 4-Chlorobenzenecarbaldehyde oxime
- 4-CHLOROBENZALDEHYDE OXIME
- Benzaldehyde, 4-chloro-, oxime
- 4-chloro-benzaldehyde oxime
- 4-CHLOROBENZALDOXIME
- 4-cholorobenzaldehyde oxime
- N-(4-Chlorobenzylidene)hydroxylamine
- p-chlorobenzaldehyde oxime
- HMS1752C18
- N-[(4-chlorophenyl)methylidene]hydroxylamine
- (E)-N-[(4-chlorophenyl)methylidene]hydroxylamine
- e-p-chlorobenzaldehyde oxime
- NSC68354
- AB00626803-03
- CHEMBL135560
- NCGC00343097-01
- 10L-355S
- (E)-4-Chlorobenzaldehyde oxime
- 3848-36-0
- 4-Chlorobenzaloxime
- (E)-4-Chlorobenzaldehydeoxime
- MFCD00016412
- EN300-15681
- p-Chloro-syn-benzaldoxime
- syn-p-Chlorobenzaldoxime
- NSC74
- Benzaldehyde, p-chloro-, oxime
- J-501979
- QKWBTCRVPQHOMT-WEVVVXLNSA-N
- NSC-68354
- CS-W016247
- p-Chlorobenzaldoxime
- (NE)-N-[(4-chlorophenyl)methylidene]hydroxylamine
- 4-Chlorbenzaldoxime
- Z49568332
- NSC-74
- AKOS000304360
- NSC65231
- 3717-24-6
- (Z)-4-Chloro-benzaldehyde oxime
- NSC-65231
- A824171
- SCHEMBL1505539
- (E)-4-Chlorobenzaldoxime
- STK887675
- N-[(Z)-(4-Chlorophenyl)methylidene]hydroxylamine
- (E)-1-(4-chlorophenyl)-N-hydroxymethanimine
- DTXSID90417744
- 3717-23-5
- ALBB-013672
- 4-Chlorobenzaldehyde Oxime
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- MDL: MFCD00016412
- Inchi: 1S/C7H6ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+
- InChI Key: QKWBTCRVPQHOMT-WEVVVXLNSA-N
- SMILES: ClC1C=CC(/C=N/O)=CC=1
Computed Properties
- Exact Mass: 155.01400
- Monoisotopic Mass: 155.014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 32.6A^2
Experimental Properties
- Density: 1.21g/cm3
- Melting Point: 108-110°C
- Boiling Point: 233.2ºC at 760mmHg
- Flash Point: 94.8ºC
- Refractive Index: 1.55
- PSA: 32.59000
- LogP: 2.14810
4-Chlorobenzaldehyde Oxime Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-Chlorobenzaldehyde Oxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019089350-5g |
4-Chlorobenzenecarbaldehyde oxime |
3848-36-0 | 95% | 5g |
$221.76 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 042690-1g |
4-Chlorobenzenecarbaldehyde oxime |
3848-36-0 | >95% | 1g |
714.0CNY | 2021-07-05 | |
| Chemenu | CM193190-10g |
4-Chlorobenzenecarbaldehyde oxime |
3848-36-0 | 95% | 10g |
$415 | 2021-06-16 | |
| TRC | C382375-250mg |
4-Chlorobenzaldehyde Oxime |
3848-36-0 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C382375-500mg |
4-Chlorobenzaldehyde Oxime |
3848-36-0 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C382375-2.5g |
4-Chlorobenzaldehyde Oxime |
3848-36-0 | 2.5g |
$ 185.00 | 2022-06-06 | ||
| Fluorochem | 217622-250mg |
4-Chlorobenzenecarbaldehyde oxime |
3848-36-0 | 95% | 250mg |
£19.00 | 2022-03-01 | |
| Fluorochem | 217622-1g |
4-Chlorobenzenecarbaldehyde oxime |
3848-36-0 | 95% | 1g |
£38.00 | 2022-03-01 | |
| Fluorochem | 217622-5g |
4-Chlorobenzenecarbaldehyde oxime |
3848-36-0 | 95% | 5g |
£143.00 | 2022-03-01 | |
| Fluorochem | 217622-25g |
4-Chlorobenzenecarbaldehyde oxime |
3848-36-0 | 95% | 25g |
£413.00 | 2022-03-01 |
4-Chlorobenzaldehyde Oxime Suppliers
4-Chlorobenzaldehyde Oxime Related Literature
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Evgeniya E. Ivanova,Dmitrii A. Shabalin,Igor’ A. Ushakov,Alexander V. Vashchenko,Elena Yu. Schmidt,Boris A. Trofimov Org. Biomol. Chem. 2023 21 1725
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Diganta Baruah,Ujwal Pratim Saikia,Pallab Pahari,Dipak Kumar Dutta,Dilip Konwar RSC Adv. 2014 4 59338
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3. Keto–Enol tautomerism and ionisation of 1-phenacylpyridinium ions: a model for carbanion-stabilisation of azomethine ylidesA. R. Edwin Carey,Rory A. More O'Ferrall,Brian A. Murray J. Chem. Soc. Perkin Trans. 2 1993 2297
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4. Novel chemoenzymatic oxidation of amines into oximes based on hydrolase-catalysed peracid formationDaniel Méndez-Sánchez,Iván Lavandera,Vicente Gotor,Vicente Gotor-Fernández Org. Biomol. Chem. 2017 15 3196
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Mateus L. Stivanin,Rafael D. C. Gallo,Jo?o Paulo M. Spadeto,Rodrigo A. Cormanich,Igor D. Jurberg Org. Chem. Front. 2022 9 1321
Additional information on 4-Chlorobenzaldehyde Oxime
Introduction to 4-Chlorobenzaldehyde Oxime (CAS No. 3848-36-0)
4-Chlorobenzaldehyde Oxime, with the chemical formula C₇H₅ClNO, is a significant intermediate in organic synthesis and pharmaceutical chemistry. Its molecular structure features a benzaldehyde core substituted with a chlorine atom and an oxime functional group, making it a versatile building block for various chemical transformations. This compound has garnered attention in recent years due to its utility in synthesizing complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
The CAS number 3848-36-0 uniquely identifies this compound and distinguishes it from other isomers or derivatives. This numbering system ensures precise identification and communication within the scientific community, facilitating accurate literature referencing and industrial applications. The presence of both the aldehyde and oxime functionalities makes 4-Chlorobenzaldehyde Oxime a valuable precursor for further functionalization, enabling the construction of intricate molecular architectures.
In the realm of pharmaceutical research, 4-Chlorobenzaldehyde Oxime has been explored as a key intermediate in the synthesis of bioactive molecules. Recent studies highlight its role in developing antimicrobial and anti-inflammatory agents. The oxime group, in particular, is known for its ability to participate in coordination chemistry, which has implications for designing metal-organic frameworks (MOFs) and catalytic systems. These applications underscore the compound's importance beyond simple organic synthesis.
Moreover, the 4-Chlorobenzaldehyde Oxime structure has been investigated for its potential in medicinal chemistry due to its ability to undergo diverse chemical reactions. For instance, it can be converted into Schiff bases, which are widely used in drug design due to their bioactivity and stability. The chloro substituent on the benzene ring enhances electrophilic aromatic substitution reactions, allowing for further derivatization into more complex scaffolds. Such flexibility makes it an indispensable tool in synthetic organic chemistry.
Recent advancements in computational chemistry have also shed light on the reactivity patterns of 4-Chlorobenzaldehyde Oxime. Molecular modeling studies suggest that this compound can act as a ligand in transition metal catalysis, facilitating cross-coupling reactions that are pivotal in modern drug synthesis. These insights have opened new avenues for developing more efficient synthetic routes, reducing costs, and improving yields in pharmaceutical manufacturing.
The agrochemical industry has similarly benefited from the use of 4-Chlorobenzaldehyde Oxime as a precursor for herbicides and pesticides. Its structural features allow for the development of compounds that exhibit potent biological activity against pests while maintaining environmental safety. This aligns with global trends toward sustainable agriculture, where novel chemical entities must balance efficacy with ecological responsibility.
In conclusion, 4-Chlorobenzaldehyde Oxime (CAS No. 3848-36-0) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural attributes enable diverse chemical transformations, making it a cornerstone in synthetic chemistry. As research continues to uncover new methodologies and applications, this compound is poised to remain a critical component in the development of innovative solutions for global challenges.
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